An In-depth Technical Guide to the Synthesis and Characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
An In-depth Technical Guide to the Synthesis and Characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in organic synthesis. This document details the chemical properties, a robust synthesis protocol, and the analytical characterization of this compound.
Compound Identification and Properties
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is a silyl ether derivative of 6-bromo-2-naphthol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability and solubility of the parent naphthol in organic solvents, facilitating its use in various synthetic transformations.
| Property | Value |
| Chemical Name | 2-(tert-Butyldimethylsilyloxy)-6-bromonaphthalene |
| CAS Number | 100751-65-3[1] |
| Molecular Formula | C₁₆H₂₁BrOSi[1] |
| Molecular Weight | 337.33 g/mol [1] |
| Appearance | Off-white to beige powder or solid |
| Melting Point | 61-64 °C[1] |
| Boiling Point (Predicted) | 354.6 ± 15.0 °C |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ |
Synthesis Protocol
The synthesis of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is achieved through the silylation of 6-bromo-2-naphthol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 6-Bromo-2-naphthol | 15231-91-1 | C₁₀H₇BrO | Starting material |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | C₆H₁₅ClSi | Silylating agent |
| Imidazole | 288-32-4 | C₃H₄N₂ | Base catalyst |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, as solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, as alternative solvent |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction |
| Hexanes | 110-54-3 | C₆H₁₄ | For column chromatography |
| Saturated aqueous NaCl (brine) | N/A | NaCl(aq) | For washing |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | Drying agent |
Experimental Procedure
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Reaction Setup: To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Execution: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is poured into water and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and imidazole.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene.
Characterization Data
The structure and purity of the synthesized 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ ~7.8-7.5 (m, 4H, Ar-H): Aromatic protons of the naphthalene ring.
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δ ~7.2-7.0 (m, 2H, Ar-H): Aromatic protons of the naphthalene ring.
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δ ~1.0 (s, 9H, C(CH₃)₃): Singlet corresponding to the nine equivalent protons of the tert-butyl group.
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δ ~0.2 (s, 6H, Si(CH₃)₂): Singlet for the six equivalent protons of the two methyl groups on the silicon atom.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ ~152-150 (Ar C-O)
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δ ~135-120 (Ar C)
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δ ~25.7 (C(CH₃)₃)
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δ ~18.2 (C(CH₃)₃)
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δ ~ -4.5 (Si(CH₃)₂)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the title compound.
| m/z (Predicted) | Interpretation |
| 336/338 | [M]⁺ (Molecular ion peak with characteristic 1:1 ratio for bromine isotopes) |
| 279/281 | [M - C(CH₃)₃]⁺ (Loss of a tert-butyl group) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (from TBDMS group) |
| ~1600, 1500, 1470 | Aromatic C=C stretching |
| ~1250 | Si-C stretching |
| ~950-850 | Si-O-Ar stretching |
Logical Workflow for Characterization
The characterization of a newly synthesized batch of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene follows a logical progression to confirm its identity and purity.
Applications in Research and Development
2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene serves as a versatile building block in the synthesis of more complex molecules. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The silyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under mild conditions using fluoride reagents (e.g., tetrabutylammonium fluoride) or acidic hydrolysis to reveal the free hydroxyl group when needed. This strategic protection and functionalization make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.
